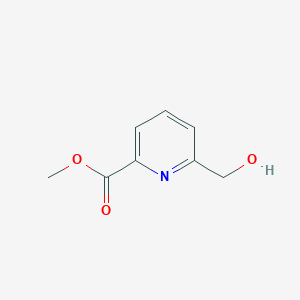

Methyl 6-(hydroxymethyl)picolinate

Description

Properties

IUPAC Name |

methyl 6-(hydroxymethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-8(11)7-4-2-3-6(5-10)9-7/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVIUNMLAPDJWHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80467819 | |

| Record name | methyl 6-(hydroxymethyl)picolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39977-44-1 | |

| Record name | Methyl 6-(hydroxymethyl)picolinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39977-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 6-(hydroxymethyl)picolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 6-(hydroxymethyl)picolinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Methyl 6-(hydroxymethyl)picolinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-(hydroxymethyl)picolinate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. Its unique structural features, combining a pyridine core with ester and alcohol functionalities, make it a valuable intermediate in the synthesis of complex molecular architectures, including enzyme inhibitors. This technical guide provides a comprehensive overview of the synthesis, chemical and physical properties, and key applications of this compound, with a focus on its role in the development of novel therapeutic agents. Detailed experimental protocols, tabulated data, and visualizations of synthetic and application-oriented workflows are presented to serve as a practical resource for researchers in the field.

Chemical and Physical Properties

This compound is typically a white solid under standard conditions. Its fundamental properties are summarized in the table below, compiled from various sources.

| Property | Value | Reference(s) |

| CAS Number | 39977-44-1 | [1][2] |

| Molecular Formula | C₈H₉NO₃ | [1][2] |

| Molecular Weight | 167.16 g/mol | [1][2] |

| IUPAC Name | methyl 6-(hydroxymethyl)pyridine-2-carboxylate | [1] |

| Appearance | White Solid / Colorless Oil | [3][4] |

| Melting Point | 178 °C | [4] |

| Boiling Point (Predicted) | 327.3 ± 32.0 °C | [4] |

| Storage Temperature | Room Temperature, under inert atmosphere | [4] |

Spectroscopic Data

¹H NMR:

-

Aromatic Protons: Signals corresponding to the three protons on the pyridine ring are expected in the aromatic region (typically δ 7.0-9.0 ppm).

-

Hydroxymethyl Protons (-CH₂OH): A singlet or a multiplet (depending on coupling with the hydroxyl proton) is anticipated around δ 4.5-5.0 ppm.

-

Methyl Ester Protons (-OCH₃): A sharp singlet is expected around δ 3.8-4.0 ppm.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR:

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically δ 165-175 ppm.

-

Aromatic Carbons: Signals for the five carbons of the pyridine ring are expected between δ 120-160 ppm.

-

Hydroxymethyl Carbon (-CH₂OH): A signal around δ 60-65 ppm.

-

Methyl Ester Carbon (-OCH₃): A signal around δ 50-55 ppm.

IR Spectroscopy:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ from the hydroxyl group.

-

C-H Stretch: Aromatic and aliphatic C-H stretching vibrations are expected around 2850-3100 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ corresponding to the ester carbonyl group.

-

C=N and C=C Stretch: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.

-

C-O Stretch: A signal in the fingerprint region, typically between 1000-1300 cm⁻¹, corresponding to the C-O bonds of the ester and alcohol.

Mass Spectrometry:

-

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 167.

Synthesis of this compound

Several synthetic routes to this compound have been reported. The choice of method may depend on the availability of starting materials and the desired scale of the reaction.

Synthesis via Reduction of a Diester

A common and efficient method involves the selective reduction of a diester, such as dimethyl pyridine-2,6-dicarboxylate.

To a solution of dimethyl pyridine-2,6-dicarboxylate (950 mg, 4.87 mmol) in a mixture of methanol (33.2 mL) and dichloromethane (14.2 mL) in a 100-mL round-bottom flask, sodium borohydride (NaBH₄) (185 mg, 5.02 mmol) is added in several portions at 0°C.[4] The resulting solution is stirred overnight at room temperature. The reaction is then quenched by the addition of 50 mL of aqueous HCl. The resulting solution is extracted with dichloromethane (2 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under vacuum. The residue is purified by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether (1:1 to 2:1) to yield Methyl 6-(hydroxymethyl)pyridine-2-carboxylate as a white solid (750 mg, 92% yield).[4]

Synthesis of this compound via selective reduction.

Synthesis via Desilylation

This method involves the deprotection of a silyl-protected alcohol.

A solution of 3.52 g of 6-(diphenyl-tert-butylsilyloxymethyl)-2-pyridinecarboxylic acid methyl ester in 87 ml of tetrahydrofuran is treated with 13.6 g of tetrabutylammonium fluoride-trihydrate at 24°C under a nitrogen atmosphere and stirred for 2 hours.[3] Following this, 32 ml of a concentrated sodium chloride solution is added, and the mixture is extracted four times with ethyl acetate. The combined organic phases are dried over sodium sulfate, filtered, and concentrated by evaporation in a vacuum. The resulting residue is purified by chromatography on silica gel with a hexane/ethyl acetate gradient (50-100% ethyl acetate) to yield 0.92 g of the title compound as a colorless oil.[3]

Synthesis of this compound via desilylation.

Applications in Drug Development

This compound serves as a key building block in the synthesis of various biologically active molecules, demonstrating its importance in drug discovery and development.

Intermediate for Metallo-β-Lactamase Inhibitors

The rise of antibiotic resistance is a major global health concern, with metallo-β-lactamases (MBLs) being a significant contributor. These enzymes can hydrolyze a broad spectrum of β-lactam antibiotics. Picolinic acid derivatives have been identified as promising scaffolds for the development of MBL inhibitors. This compound can be utilized as a starting material for the synthesis of these inhibitors. For instance, the hydroxymethyl group can be converted to other functionalities to explore structure-activity relationships and optimize inhibitory potency against enzymes like New Delhi metallo-β-lactamase-1 (NDM-1).

Precursor for Telomerase Inhibitors

Telomerase is an enzyme that is overexpressed in the majority of cancer cells and is crucial for their immortal phenotype. Consequently, it is an attractive target for anticancer drug development. This compound has been used as a precursor for the synthesis of telomerase inhibitors.[4] The picolinate scaffold can be elaborated to create molecules that interact with and inhibit the activity of telomerase, thereby offering a potential therapeutic strategy for cancer.

Role of this compound in drug development.

Synthesis of Losartan Derivatives

This compound is also employed in the synthesis of derivatives of Losartan, an angiotensin II receptor antagonist used for the treatment of hypertension.[4] This highlights its utility in creating analogs of existing drugs to improve their pharmacological profiles.

Safety Information

This compound is classified as an irritant. The following GHS hazard statements apply:

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be observed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, with significant applications in the field of drug development. Its straightforward synthesis and the presence of multiple reactive functional groups allow for its incorporation into a wide range of complex molecules with potential therapeutic value. This guide has provided a detailed overview of its synthesis, properties, and applications, intended to facilitate its use in further research and development endeavors.

References

- 1. Methyl 6-(hydroxymethyl)pyridine-2-carboxylate, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. 39977-44-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. Synthesis routes of this compound [benchchem.com]

- 4. METHYL-6-HYDROXYMETHYL-2-CARBOXYLATE PYRIDINE | 39977-44-1 [chemicalbook.com]

An In-depth Technical Guide to Methyl 6-(hydroxymethyl)picolinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 6-(hydroxymethyl)picolinate, a pyridine derivative of interest in chemical synthesis and potential pharmaceutical applications. This document consolidates its chemical identifiers, physicochemical properties, a detailed synthesis protocol, and an exploration of its potential biological significance based on related compounds.

Core Chemical Information

This compound is a substituted pyridine, featuring both a methyl ester and a hydroxymethyl group. These functional groups provide active sites for further chemical modifications, making it a valuable building block in organic synthesis.

Identifiers and Properties

A summary of the key identifiers and physicochemical properties for this compound is presented below. This data is crucial for its accurate identification, handling, and use in experimental settings.

| Identifier/Property | Value | Source(s) |

| CAS Number | 39977-44-1 | [1][2][3][4][5] |

| IUPAC Name | methyl 6-(hydroxymethyl)pyridine-2-carboxylate | [1] |

| Molecular Formula | C₈H₉NO₃ | [1][4][5] |

| Molecular Weight | 167.16 g/mol | [1][4][6] |

| PubChem CID | 11513809 | [1] |

| Canonical SMILES | COC(=O)C1=CC=CC(=N1)CO | [1] |

| InChI | InChI=1S/C8H9NO3/c1-12-8(11)7-4-2-3-6(5-10)9-7/h2-4,10H,5H2,1H3 | [1] |

| InChIKey | DVIUNMLAPDJWHL-UHFFFAOYSA-N | [1][6] |

| Physical Form | Solid | |

| Storage Temperature | Room Temperature | |

| Purity | Commercially available at 95% and 97% purity. | [2][5] |

Synthesis and Characterization

The synthesis of this compound can be achieved through various synthetic routes. A common method involves the deprotection of a silyl-protected precursor.

Experimental Protocol: Synthesis

A representative experimental protocol for the synthesis of this compound is as follows:

Reaction: Deprotection of 6-(diphenyl-tert-butylsilyloxymethyl)-2-pyridinecarboxylic acid methyl ester.

Materials:

-

6-(diphenyl-tert-butylsilyloxymethyl)-2-pyridinecarboxylic acid methyl ester (3.52 g)

-

Tetrahydrofuran (THF) (87 ml)

-

Tetrabutylammonium fluoride-trihydrate (13.6 g)

-

Concentrated sodium chloride solution (32 ml)

-

Ethyl acetate

-

Sodium sulfate

-

Silica gel

-

Hexane

Procedure:

-

A solution of 3.52 g of 6-(diphenyl-tert-butylsilyloxymethyl)-2-pyridinecarboxylic acid methyl ester in 87 ml of tetrahydrofuran is prepared at 24°C under a nitrogen atmosphere.[6]

-

To this solution, 13.6 g of tetrabutylammonium fluoride-trihydrate is added, and the mixture is stirred for 2 hours.[6]

-

Following the stirring, 32 ml of concentrated sodium chloride solution is added, and the mixture is extracted four times with ethyl acetate.[6]

-

The combined organic phases are dried over sodium sulfate, filtered, and concentrated in a vacuum.[6]

-

The resulting residue is purified by chromatography on silica gel using a hexane/ethyl acetate gradient (50-100% ethyl acetate) to yield 0.92 g of this compound as a colorless oil.[6]

Characterization Workflow

The structural confirmation and purity assessment of the synthesized this compound are critical. A typical characterization workflow would involve the following analytical techniques:

Potential Biological Significance and Applications

While direct studies on the biological activity of this compound are limited, the broader classes of compounds to which it belongs—pyridine derivatives and picolinates—are rich in biological and pharmacological activities.

Pyridine derivatives are integral to many pharmaceuticals and have been shown to exhibit a wide range of activities, including antimicrobial, anti-inflammatory, anticonvulsant, and antitumor properties.[7][8] The pyridine motif can enhance a drug's metabolic stability, permeability, potency, and binding affinity to biological targets.[9]

Picolinates, salts of picolinic acid, have also been explored for their biological effects. For instance, chromium picolinate has been investigated for its role in glucose metabolism and its potential benefits in managing type 2 diabetes.[10][11][12][13][14]

Given its structural features, this compound serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The hydroxymethyl and ester functionalities allow for a variety of chemical transformations, enabling the creation of libraries of novel compounds for drug discovery screening.

The logical progression from this starting material to a potential drug candidate is illustrated below:

Safety Information

This compound is classified as an irritant.[1] The following hazard and precautionary statements are associated with this compound:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Appropriate personal protective equipment should be worn when handling this chemical.

References

- 1. This compound | C8H9NO3 | CID 11513809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 39977-44-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. This compound - [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. CAS 39977-44-1 | 4H23-1-HN | MDL MFCD03840850 | this compound | SynQuest Laboratories [synquestlabs.com]

- 6. Synthesis routes of this compound [benchchem.com]

- 7. Pyridine derivatives: Significance and symbolism [wisdomlib.org]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Chromium(III) picolinate - Wikipedia [en.wikipedia.org]

- 12. corconinternational.com [corconinternational.com]

- 13. Effects of Chromium Picolinate Supplementation on Control of Metabolic Variables: A Systematic Review [sciepub.com]

- 14. Chromium picolinate positively influences the glucose transporter system via affecting cholesterol homeostasis in adipocytes cultured under hyperglycemic diabetic conditions - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of Methyl 6-(hydroxymethyl)picolinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-(hydroxymethyl)picolinate is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its bifunctional nature, featuring both a methyl ester and a primary alcohol, makes it a versatile building block for the synthesis of complex heterocyclic molecules. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and its application in the development of therapeutic agents such as Angiotensin II receptor antagonists and telomerase inhibitors.

Core Properties

The fundamental physical and chemical properties of this compound are summarized below.

Physical Properties

| Property | Value | Reference(s) |

| Physical Form | White Solid | [1] |

| Melting Point | 178 °C | [1] |

| Boiling Point | 327.3 ± 32.0 °C (Predicted) | [1] |

| Storage Temperature | Room Temperature, Inert Atmosphere | [1][2] |

Chemical Properties

| Identifier | Value | Reference(s) |

| IUPAC Name | methyl 6-(hydroxymethyl)pyridine-2-carboxylate | [3] |

| Molecular Formula | C₈H₉NO₃ | [3] |

| Molecular Weight | 167.16 g/mol | [3][4] |

| CAS Number | 39977-44-1 | [3] |

| InChI Key | DVIUNMLAPDJWHL-UHFFFAOYSA-N | [3][4] |

| Canonical SMILES | COC(=O)C1=CC=CC(=N1)CO | [3] |

| Purity | Typically ≥97% | [2][5] |

Synthesis and Purification

A common and effective method for the synthesis of this compound involves the deprotection of a silyl-protected precursor. The following protocol is based on established literature procedures.

Experimental Protocol: Synthesis via Desilylation

This procedure details the removal of a diphenyl-tert-butylsilyl protecting group to yield the target compound.[4]

Materials and Reagents:

-

6-(diphenyl-tert-butylsilyloxymethyl)-2-pyridinecarboxylic acid methyl ester

-

Tetrabutylammonium fluoride trihydrate (TBAF·3H₂O)

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Hexane

-

Concentrated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Silica gel for chromatography

Procedure:

-

Reaction Setup: A solution of 6-(diphenyl-tert-butylsilyloxymethyl)-2-pyridinecarboxylic acid methyl ester (3.52 g) in tetrahydrofuran (87 ml) is prepared in a reaction vessel under a nitrogen atmosphere at 24°C.

-

Deprotection: Tetrabutylammonium fluoride trihydrate (13.6 g) is added to the solution. The reaction mixture is stirred for 2 hours at 24°C.

-

Work-up: Upon completion, a concentrated sodium chloride solution (32 ml) is added to the mixture. The aqueous phase is extracted four times with ethyl acetate.

-

Drying and Concentration: The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated by evaporation under vacuum.

-

Purification: The resulting residue is purified by column chromatography on silica gel. The column is eluted with a gradient of hexane and ethyl acetate (ranging from 50% to 100% ethyl acetate).

-

Isolation: The fractions containing the desired product are combined and concentrated to yield this compound (0.92 g) as a colorless oil which solidifies upon standing.

References

- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000696) [hmdb.ca]

- 2. Synthesis routes of this compound [benchchem.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of telomerase in cellular proliferation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 6-(hydroxymethyl)picolinate: A Technical Guide to Structural Elucidation and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

December 23, 2025

Abstract

Chemical Identity and Formula

Methyl 6-(hydroxymethyl)picolinate is a pyridine derivative characterized by a methyl ester at the C2 position and a hydroxymethyl group at the C6 position.

Chemical Structure

Caption: Chemical structure of this compound.

Molecular Formula and Properties

The chemical and physical properties of this compound are summarized in the table below.[1][2][3][4][5][6][7][8][9]

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉NO₃ | [1][2] |

| Molecular Weight | 167.16 g/mol | [1][2] |

| IUPAC Name | methyl 6-(hydroxymethyl)pyridine-2-carboxylate | [1] |

| CAS Number | 39977-44-1 | [1][2][3] |

| Appearance | Solid | [8] |

| Purity | Typically ≥95% | [5][8] |

| Monoisotopic Mass | 167.058243149 Da | [1] |

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the deprotection of a silyl-protected precursor. The following protocol is adapted from established literature procedures.

Experimental Workflow for Synthesis

References

- 1. This compound | C8H9NO3 | CID 11513809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 39977-44-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. 39977-44-1|this compound|BLD Pharm [bldpharm.com]

- 5. CAS 39977-44-1 | 4H23-1-HN | MDL MFCD03840850 | this compound | SynQuest Laboratories [synquestlabs.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 39977-44-1 | Methyl 6-hydroxymethyl-2-pyridine carboxylic acid - Aromsyn Co.,Ltd. [aromsyn.com]

- 8. Methyl 6-(hydroxymethyl)pyridine-2-carboxylate, 95%, Thermo Scientific Chemicals | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]

- 9. This compound | 39977-44-1 [sigmaaldrich.com]

Spectral Analysis of Methyl 6-(hydroxymethyl)picolinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectral data for Methyl 6-(hydroxymethyl)picolinate, a key intermediate in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The empirical formula for this compound is C₈H₉NO₃, with a molecular weight of 167.16 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.92 | d | 1H | Pyridine-H |

| 7.79 | t | 1H | Pyridine-H |

| 7.53 | d | 1H | Pyridine-H |

| 4.83 | s | 2H | -CH₂- |

| 4.31 | s | 1H | -OH |

| 3.90 | s | 3H | -OCH₃ |

¹³C NMR (Data inferred from related structures and general chemical shift knowledge):

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (Ester) |

| ~158 | Pyridine C-6 |

| ~147 | Pyridine C-2 |

| ~137 | Pyridine C-4 |

| ~125 | Pyridine C-3 |

| ~121 | Pyridine C-5 |

| ~64 | -CH₂OH |

| ~52 | -OCH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Description |

| 3368 | O-H stretch (alcohol) |

| 3099 | C-H stretch (aromatic) |

| 2955 | C-H stretch (aliphatic) |

| 2898 | C-H stretch (aliphatic) |

| 1730 | C=O stretch (ester) |

| 1601 | C=C stretch (aromatic ring) |

| 1521 | C=C stretch (aromatic ring) |

| 1371 | C-H bend |

| 1222 | C-O stretch (ester) |

| 988 | C-H out-of-plane bend |

| 788 | C-H out-of-plane bend |

Mass Spectrometry (MS)

| Parameter | Value |

| Molecular Formula | C₈H₉NO₃ |

| Exact Mass | 167.0582 g/mol |

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of this compound was prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: ¹H NMR spectra were recorded on a 400 MHz spectrometer.

-

Data Acquisition: The spectra were acquired at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Data Processing: The acquired data was processed using standard NMR software to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

-

Sample Preparation: The FT-IR spectrum was obtained from a crystalline sample of this compound.

-

Instrumentation: A Fourier-Transform Infrared spectrometer was used for analysis.

-

Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting interferogram was Fourier-transformed to produce the infrared spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: The sample was introduced into the mass spectrometer, typically after dissolution in a suitable volatile solvent.

-

Instrumentation: High-resolution mass spectrometry was used to determine the exact mass.

-

Ionization: A suitable ionization technique, such as electrospray ionization (ESI), was employed to generate molecular ions.

-

Data Acquisition: The mass-to-charge ratio (m/z) of the ions was measured by the mass analyzer.

Visualizations

The following diagrams illustrate the logical workflow for the spectral analysis of this compound.

The Picolinate Scaffold: A Theoretical and Computational Guideline for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The picolinate scaffold, derived from pyridine-2-carboxylic acid, has emerged as a privileged structure in medicinal chemistry. Its inherent chelating properties and versatile synthetic accessibility have positioned it as a valuable building block in the design of novel therapeutic agents targeting a wide array of diseases, including cancer and inflammatory conditions. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of picolinate scaffolds, offering insights into their molecular behavior and guiding the rational design of next-generation therapeutics.

Computational Analysis of the Picolinate Scaffold

Computational chemistry provides indispensable tools for elucidating the structural, electronic, and interactive properties of picolinate derivatives at an atomic level. Techniques such as Density Functional Theory (DFT) and molecular docking are pivotal in understanding molecular geometry, predicting reactivity, and modeling interactions with biological targets.

Molecular Geometry and Electronic Properties with Density Functional Theory (DFT)

DFT calculations are a cornerstone for optimizing the molecular geometry of picolinate derivatives and analyzing their electronic structure.[1] These calculations provide crucial insights into bond lengths, bond angles, and electron distribution, which are fundamental to understanding the molecule's reactivity and interaction capabilities.

Table 1: Calculated and Experimental Geometrical Parameters for Picolinate Derivatives

| Compound/Complex | Parameter | Bond | Theoretical Value (Å) | Experimental Value (Å) |

| Methyl 5-((cinnamoyloxy)methyl)picolinate | Bond Length | C=O (C9–O2) | 1.2148 | 1.1964 |

| Methyl 5-((cinnamoyloxy)methyl)picolinate | Bond Length | C=O (C16–O4) | 1.2133 | 1.2010 |

| Copper(II)-picolinate complex | Bond Distance | Cu-O | 1.9625 | - |

| Copper(II)-picolinate complex | Bond Distance | Cu-N | 1.9625 | - |

| [Ga(Tpaa)] complex | Ga···N distance | Ga1···N2 | 2.641(3) | - |

| [Ga(Tpaa)] complex | Ga···N distance | Ga2···N6 | 2.670(3) | - |

| Zinc Complex 1 | Bond Length | Zn(1)–O(1) | - | 1.969(2) |

| Zinc Complex 1 | Bond Length | Zn(1)–O(5) | - | 1.989(3) |

| Zinc Complex 2 | Bond Length | Zn(1)–O(1) | - | 1.992(9) |

| Zinc Complex 2 | Bond Length | Zn(1)–N(2) | - | 2.051(5) |

| Copper Complex 4 | Bond Length | Cu(1)–O(2) | - | 1.955(2) |

| Copper Complex 4 | Bond Length | Cu(1)–N(1) | - | 1.989(2) |

Theoretical values for Methyl 5-((cinnamoyloxy)methyl)picolinate were calculated using the B3LYP functional with a 6-311G++ basis set.[2] Experimental values for metal complexes are from X-ray crystallography data.[3][4][5]

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns.[6] This method is instrumental in structure-based drug design, enabling the virtual screening of picolinate derivatives against therapeutic targets.

Table 2: Docking Scores and Binding Affinities of Picolinate Derivatives

| Compound | Target Protein | Docking Score/Binding Affinity (kcal/mol) |

| Chromium(III) picolinate | Protein Tyrosine Phosphatase (PTP) | -7.00 |

| Chromate ion | Protein Tyrosine Phosphatase (PTP) | -4.10 |

Binding affinities were calculated using AutoDock Vina.[7]

Experimental Protocols

The synthesis and characterization of picolinate derivatives are crucial for validating computational predictions and advancing drug development pipelines.

General Synthesis of Metal-Picolinate Complexes

A common method for synthesizing metal-picolinate complexes involves the reaction of a metal salt with picolinic acid. For example, chromium picolinate can be synthesized with a high yield by reacting a Cr³⁺ salt with picolinic acid at a controlled temperature and pH.[8]

Protocol for Chromium Picolinate Synthesis:

-

Dissolve 5.12 g of CrCl₃·6H₂O and 7.1 g of picolinic acid in 30 ml of water.

-

Adjust the pH of the reaction mixture to 3.5.

-

Heat the mixture at 80°C for 10 minutes.

-

Cool the reaction mixture, filter by vacuum suction, wash, and dry the resulting chromium picolinate complex.[8]

This method has been shown to produce a yield of approximately 90.8%.[8]

Synthesis of Picolinate Esters

Active esters of picolinic acid, which are valuable intermediates in organic synthesis, can be prepared from the corresponding acid.

Protocol for Picolinic Acid Pentafluorophenyl Ester Synthesis:

-

Prepare picolinoyl chloride hydrochloride by reacting picolinic acid with thionyl chloride catalyzed by DMF.

-

React the picolinoyl chloride hydrochloride with pentafluorophenol in THF with triethylamine as a base.

-

Stir the suspension at room temperature for 12 hours, filter, and concentrate in vacuo.

-

The residue is dissolved in hexane, treated with activated carbon, and filtered.

-

Removal of the hexane yields the pentafluorophenyl ester, which can be further purified by crystallization.[9]

Picolinate Scaffolds in Signaling Pathways

Picolinate-based molecules have shown potential in modulating key signaling pathways implicated in cancer and inflammation, such as the JAK-STAT and NF-κB pathways.

Inhibition of the JAK-STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors.[10] Dysregulation of this pathway is linked to various cancers and autoimmune diseases. Picolinate-derived compounds have been investigated as potential JAK inhibitors.

Table 3: IC₅₀ Values of Selected JAK Inhibitors

| Compound | Target | IC₅₀ (nM) |

| Ruxolitinib | JAK1 | 3.3 |

| Ruxolitinib | JAK2 | 2.8 |

| Tofacitinib | JAK1 | 112 |

| Tofacitinib | JAK2 | 20 |

| Tofacitinib | JAK3 | 1 |

| Abrocitinib | JAK1 | 29 |

| Abrocitinib | JAK2 | 803 |

| Fedratinib | JAK2 | 3 |

| Fedratinib | JAK2V617F | 3 |

IC₅₀ values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target by 50%.[11][12]

Below is a diagram illustrating the general mechanism of JAK-STAT signaling and a hypothetical point of inhibition by a picolinate-based inhibitor.

JAK-STAT signaling and hypothetical inhibition.

Modulation of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammatory responses, and its constitutive activation is a hallmark of many chronic inflammatory diseases and cancers.[13] The IκB kinase (IKK) complex is a key upstream activator of this pathway.[14] Computational studies can model the interaction of picolinate scaffolds with components of the IKK complex to predict inhibitory activity.

Table 4: IC₅₀ Values of Selected NF-κB Inhibitors

| Compound | IC₅₀ (µM) |

| Leoligin derivative 1 | 5.3 |

| Leoligin derivative 2 | 6.5 |

| Leoligin derivative 3 | 4.9 |

| Parthenolide | 1.7 |

IC₅₀ values for NF-κB inhibition.[10]

The following diagram outlines the canonical NF-κB signaling pathway and a potential point of intervention by a picolinate-based inhibitor targeting the IKK complex.

Canonical NF-κB signaling and IKK inhibition.

Detailed Computational Methodologies

To ensure reproducibility and transparency, detailed protocols for the key computational experiments are provided below.

Density Functional Theory (DFT) Calculation Protocol

This protocol outlines a general workflow for geometry optimization and frequency analysis of a picolinate derivative using a program like Gaussian.

DFT calculation workflow.

Key Parameters:

-

Functional: B3LYP is a commonly used hybrid functional that provides a good balance of accuracy and computational cost for organic molecules.[12]

-

Basis Set: 6-311++G(d,p) is a triple-zeta basis set with diffuse and polarization functions, suitable for obtaining accurate geometries and electronic properties.[12]

-

Calculation Type: Opt+Freq requests a geometry optimization followed by a frequency calculation to confirm the optimized structure is a true minimum (no imaginary frequencies).[12]

Molecular Docking Protocol using AutoDock Vina

This protocol provides a step-by-step guide for performing molecular docking using the widely used software AutoDock Vina.

Molecular docking workflow with AutoDock Vina.

Key Steps:

-

Receptor and Ligand Preparation: Both the protein (receptor) and the picolinate derivative (ligand) must be converted to the PDBQT file format, which includes atomic charges and atom type definitions.[1][2]

-

Grid Box Definition: A 3D grid is defined to encompass the binding site of the receptor, directing the docking algorithm where to search for binding poses.[3]

-

Configuration File: A text file is created to specify the input files, grid parameters, and output file location for the Vina calculation.[15]

-

Execution and Analysis: AutoDock Vina is run from the command line. The output provides a set of binding poses ranked by their predicted binding affinities. These poses are then visualized to analyze the specific interactions between the ligand and the receptor.[15]

Conclusion

The integration of theoretical and computational approaches provides a powerful paradigm for the rational design of novel picolinate-based therapeutic agents. By leveraging techniques like DFT and molecular docking, researchers can gain a deeper understanding of the molecular properties that govern biological activity, ultimately accelerating the discovery and development of new and effective drugs. This guide serves as a foundational resource for scientists and researchers seeking to explore the potential of the picolinate scaffold in their drug discovery endeavors.

References

- 1. scribd.com [scribd.com]

- 2. bioinformaticsreview.com [bioinformaticsreview.com]

- 3. blog.bioinfoquant.com [blog.bioinfoquant.com]

- 4. rjpbcs.com [rjpbcs.com]

- 5. Inorganic Chemistry of the Tripodal Picolinate Ligand Tpaa with Gallium(III) and Radiolabeling with Gallium-68 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Design, docking, and DFT investigations of 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lessons from mathematically modeling the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. m.youtube.com [m.youtube.com]

reactivity and electronic structure of picolinate derivatives

An In-depth Technical Guide on the Reactivity and Electronic Structure of Picolinate Derivatives

Abstract

The picolinate scaffold, derived from pyridine-2-carboxylic acid, represents a "privileged" structural motif in medicinal chemistry and materials science.[1][2] Its unique electronic properties and versatile reactivity make it a cornerstone for the development of novel therapeutic agents and functional materials. As a potent chelating agent, picolinic acid and its derivatives form stable complexes with a wide array of metal ions, finding applications in nutritional supplements, medical imaging, and catalysis.[2][3][4] This technical guide provides a comprehensive overview of the electronic structure, reactivity, and practical applications of picolinate derivatives. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated quantitative data, and visualized workflows to facilitate a deeper understanding and application of this important chemical scaffold.

Electronic Structure and Properties

The chemical behavior of picolinate derivatives is fundamentally governed by their electronic structure. The pyridine ring, an electron-deficient aromatic system, influences the properties of the carboxylate group at the 2-position, leading to unique reactivity and coordination capabilities.

Computational Analysis

Computational methods, particularly Density Functional Theory (DFT), are indispensable for elucidating the molecular and electronic properties of picolinates.[2] DFT calculations provide critical insights into molecular geometry, electron distribution, and reactivity descriptors.

-

Molecular Geometry: DFT is used to optimize the geometry of picolinate derivatives, predicting key parameters like bond lengths and angles that are crucial for understanding reactivity and interaction with biological targets.[2]

-

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity. The HOMO-LUMO energy gap helps determine the molecule's chemical hardness and softness, providing a measure of its stability and reactivity.[5]

-

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the electron density surface. These maps are invaluable for identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites within the molecule. For instance, in picolinamide derivatives, MEP analysis reveals that the oxygen atoms are the most electron-rich regions, making them susceptible to electrophilic attack, while hydrogen atoms are electron-deficient.[2]

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and electronic environment of picolinate derivatives and their metal complexes.

-

Infrared (IR) Spectroscopy: The IR spectra of picolinate complexes provide direct evidence of coordination. A notable shift in the C=N stretching vibration of the pyridine ring upon complexation indicates coordination of the nitrogen atom to the metal center. For example, the C=N vibration for free picolinic acid at 1602.4 cm⁻¹ shifts to 1565.9 cm⁻¹ in chromium(III) picolinate.[6] The positions of the carboxylate (COO⁻) stretches are also indicative of the coordination mode.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are routinely used to confirm the identity and purity of synthesized picolinate derivatives. Chemical shifts of the pyridine ring protons and carbons provide information about the electronic effects of substituents.[3]

-

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic metal complexes of picolinate, such as those with V(IV)O²⁺ or Cr(III), EPR is a powerful tool. The hyperfine coupling constants can reveal significant information about the coordination environment of the metal ion and its interaction with proteins.[7][8]

Table 1: Selected Spectroscopic and Physicochemical Data for Picolinate Derivatives

| Compound/Complex | Technique | Parameter | Value | Reference |

|---|---|---|---|---|

| Chromium(III) Picolinate | IR Spectroscopy | C=N Stretch (Free Ligand) | 1602.4 cm⁻¹ | [6] |

| Chromium(III) Picolinate | IR Spectroscopy | C=N Stretch (Complex) | 1565.9 cm⁻¹ | [6] |

| [VIVO(pic)₂(H₂O)] | EPR Spectroscopy | Az(⁵¹V) | 164.6 × 10⁻⁴ cm⁻¹ | [7] |

| [VIVO(pic)₂(H₂O)] + RNase A (pH 7.4) | EPR Spectroscopy | Az(⁵¹V) | 159.0 × 10⁻⁴ cm⁻¹ | [7] |

| Diethyl 4-(benzyloxy)pyridine-2,6-dicarboxylate | Melting Point | mp | 40 °C–42 °C | [3] |

| Ethyl 4-(benzyloxy)-6-(hydroxymethyl)pyridine-2-carboxylate | Melting Point | mp | 121 °C–123 °C |[3] |

Reactivity of Picolinate Derivatives

The reactivity of picolinates can be broadly categorized into reactions involving the carboxylic acid group, modifications of the pyridine ring, and coordination with metal ions.

Synthesis and Activation

The synthesis of picolinate esters and amides typically begins with the activation of the carboxylic acid group. A common method involves converting the picolinic acid to an acyl chloride using an excess of thionyl chloride (SOCl₂), often with a catalytic amount of DMF.[1] The resulting picolinoyl chloride is a highly reactive intermediate that can readily react with alcohols or amines to form the corresponding esters or amides.[1]

Coordination Chemistry

Picolinic acid is a classic chelating agent, readily forming stable complexes with a vast range of metal ions.[1][9]

-

Primary Coordination Mode: The most common coordination mode involves the nitrogen atom of the pyridine ring and one oxygen atom from the deprotonated carboxylate group, forming a stable five-membered chelate ring.[10] This bidentate (N,O) chelation is observed in numerous complexes, including those of chromium(III), zinc(II), copper(II), and molybdenum(V).[6][11][12]

-

Structural Features: In chromium(III) picolinate, Cr(pic)₃, the chromium ion is coordinated by three picolinate ligands in an octahedral geometry.[6] The Cr-O bond lengths range from 1.949 to 1.957 Å, and the Cr-N bond lengths are between 2.047 and 2.048 Å.[6] Similarly, zinc picolinate adopts an octahedral geometry with two bidentate picolinate ligands and two water molecules.[11]

Table 2: Structural Data of Selected Picolinate Metal Complexes

| Complex | Metal Ion | Geometry | M-N Bond Length (Å) | M-O Bond Length (Å) | Reference |

|---|---|---|---|---|---|

| Cr(pic)₃ | Cr(III) | Octahedral | 2.047 - 2.048 | 1.949 - 1.957 | [6] |

| Zn(pic)₂(H₂O)₂ | Zn(II) | Octahedral | - | - | [11] |

| [Mo₂O₄Cl₂(pic)₂]²⁻ | Mo(V) | Distorted Octahedral | ~2.3 | ~2.1 (trans to Mo=O) | [12] |

| Cr(6-CH₃-pic)₃ | Cr(III) | - | - | - |[13] |

Applications in Drug Development

The picolinate scaffold is integral to a significant number of FDA-approved drugs and clinical candidates.[1] Its derivatives have been explored for a wide range of therapeutic applications.

Picolinates as Enzyme Inhibitors

Picolinic acid derivatives have been successfully developed as potent inhibitors for various enzymes.

-

Kinase Inhibitors: Certain N-methyl-picolinamide-4-thiol derivatives have shown potent anti-proliferative activity against human cancer cell lines by selectively inhibiting Aurora-B kinase.[14][15]

-

Other Enzyme Targets: Picolinate-derived drug candidates that have advanced to clinical trials include Verubecestat, a BACE2 inhibitor for neurodegenerative diseases, and Avoralstat, a PKK inhibitor for inflammatory conditions.[1]

Table 3: Biological Activity of Picolinate-Based Enzyme Inhibitors

| Compound ID | Target Cell Line | Target Kinase | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 6a | HepG2 | - | 16.54 | [14] |

| 6p | HepG2 | Aurora-B | < 16.30 | [14][15] |

| Sorafenib (Control) | HepG2 | Multiple Kinases | 16.30 |[14] |

Other Therapeutic and Biological Applications

-

Anticonvulsants: Derivatives such as picolinic acid 2-fluorobenzylamide have been identified as potent anticonvulsants with low neurotoxicity.[16]

-

Medical Imaging: The strong chelating ability of picolinates makes them useful for designing ligands for metal ions used in medical applications, such as gadolinium for MRI contrast agents and radioisotopes for therapy.[3][17][18]

-

Nutritional Supplements: Chromium(III) picolinate is widely used as a nutritional supplement, although its efficacy and biotoxicity remain subjects of ongoing research.[13][19][20] Studies have investigated its effects on reactive oxygen species generation and vascular reactivity.[13][20]

Key Experimental Protocols

Protocol: General Synthesis of Activated Picolinate Esters

This protocol describes a general method for synthesizing active esters of picolinic acids, which are versatile intermediates for further reactions.[1]

-

Materials: Picolinic acid derivative, thionyl chloride (SOCl₂), N,N-Dimethylformamide (DMF, catalytic), appropriate alcohol or phenol, triethylamine, anhydrous tetrahydrofuran (THF), anhydrous diethyl ether.

-

Procedure:

-

To a stirred mixture of the picolinic acid (1 equivalent) and a catalytic amount of DMF, carefully add excess thionyl chloride.

-

Allow the reaction to proceed at room temperature until gas evolution ceases.

-

Remove excess thionyl chloride under reduced pressure.

-

Add anhydrous diethyl ether to the residue to precipitate the picolinoyl chloride hydrochloride. Filter the crude product, wash with diethyl ether, and dry under vacuum.[1]

-

Dissolve the picolinoyl chloride hydrochloride in anhydrous THF.

-

Add the desired alcohol or phenol (1 equivalent) and triethylamine (2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Filter the reaction mixture and concentrate the filtrate in vacuo.

-

The crude ester can be purified by recrystallization or column chromatography.[1]

-

Protocol: Synthesis of Diethyl 4-(Benzyloxy)Pyridine-2,6-Dicarboxylate

This protocol details the synthesis of a specific picolinate derivative useful for further functionalization.[3]

-

Materials: Diethyl 4-(hydroxy)pyridine-2,6-dicarboxylate (500 mg, 2.08 mmol), potassium carbonate (1.72 g, 12.50 mmol), acetonitrile (ACN, 10 mL), benzyl bromide.

-

Procedure:

-

Dissolve diethyl 4-(hydroxy)pyridine-2,6-dicarboxylate and potassium carbonate in ACN (10 mL).

-

Add benzyl bromide dropwise to the solution.

-

Stir the reaction under a nitrogen atmosphere while refluxing for 4 hours.

-

Filter the residual carbonate and remove the solvent under reduced pressure.

-

Obtain crystals by dissolving the crude product in hexane and leaving it at 4°C overnight.

-

Yield: 86%; mp: 40 °C–42 °C.[3]

-

Characterization (HPLC-MS): Rt: 9.63 min. ESI-MS (m/z): found 330.4 (M + H⁺) (calc. for C₁₈H₁₉NO₅: 329.13).[3]

-

Protocol: Computational Analysis using DFT

This outlines the general steps for performing a DFT analysis on a picolinate derivative.[2][3]

-

Software: Gaussian, CrystalExplorer, or similar quantum chemistry packages.

-

Procedure:

-

Structure Input: Build the initial 3D structure of the picolinate derivative.

-

Geometry Optimization: Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).[5]

-

Frequency Calculation: Perform a frequency calculation on the optimized structure to confirm it is a true energy minimum (no imaginary frequencies).

-

Property Calculation: From the optimized wavefunction, calculate desired electronic properties:

-

Generate molecular orbitals to analyze HOMO and LUMO energies.

-

Compute the molecular electrostatic potential and map it onto the electron density surface.

-

-

Analysis: Analyze the output data to determine bond lengths, angles, global reactivity indices, and the locations of electrophilic/nucleophilic sites.

-

Conclusion

Picolinate derivatives possess a rich and tunable electronic structure that dictates their versatile reactivity. The interplay between the electron-deficient pyridine ring and the carboxylate functional group provides a powerful platform for synthesis, coordination chemistry, and the rational design of biologically active molecules. The integration of computational methods like DFT with traditional experimental approaches continues to accelerate the discovery and development of novel picolinate-based therapeutic agents.[2] This guide has provided a foundational overview, supported by quantitative data and established protocols, to aid researchers in harnessing the full potential of the picolinate scaffold in drug discovery and beyond.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Chromium(III) picolinate - Wikipedia [en.wikipedia.org]

- 7. Spectroscopic/Computational Characterization and the X-ray Structure of the Adduct of the VIVO–Picolinato Complex with RNase A - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Study of Metal Complexes of 2 – Picolinic Acid – Oriental Journal of Chemistry [orientjchem.org]

- 10. researchgate.net [researchgate.net]

- 11. Zinc picolinate - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. Chemical properties and biotoxicity of several chromium picolinate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility | CoLab [colab.ws]

- 19. researchgate.net [researchgate.net]

- 20. Effects of Chromium Picolinate on Vascular Reactivity and Cardiac Ischemia Reperfusion Injury in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety, Hazards, and Handling of Methyl 6-(hydroxymethyl)picolinate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, hazards, and recommended handling procedures for Methyl 6-(hydroxymethyl)picolinate (CAS No: 39977-44-1). The information presented is intended to equip laboratory personnel with the knowledge necessary to handle this compound safely.

Chemical Identification and Physical Properties

This compound is a pyridine derivative with a methyl ester and a hydroxymethyl group. Its physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₉NO₃ |

| Molecular Weight | 167.16 g/mol |

| Appearance | Solid |

| CAS Number | 39977-44-1 |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its irritant properties.[1]

GHS Pictogram:

Signal Word: Warning [1]

Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

-

H302: Harmful if swallowed.

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the table below.[1][2][3][4][5][6]

| Code | Precaution |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P310 | Immediately call a POISON CENTER or doctor/physician. |

| P330 | Rinse mouth. |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. |

| P337+P313 | If eye irritation persists: Get medical advice/attention. |

| P362 | Take off contaminated clothing and wash before reuse. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Toxicological Information

| Data Point | Value | Compound |

| Acute Oral Toxicity (LD50) | 178 mg/kg | Picolinic Acid (Bird)[7] |

It is important to note that the provided LD50 value is for a related compound and may not be directly extrapolated to this compound. Given the "Harmful if swallowed" classification, it should be handled with care.

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no specific data available to indicate that this compound is carcinogenic, mutagenic, or a reproductive toxin.[3]

First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken immediately.

Caption: First aid procedures for different exposure routes.

Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

-

Eye/Face Protection: Chemical safety goggles or a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator should be used.

Safe Handling Practices

Caption: General workflow for safely handling this compound.

Storage Conditions

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][8] Keep it away from incompatible materials such as strong oxidizing agents, acids, and bases.[9]

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Specific Hazards: Thermal decomposition may produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[4][5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust and contact with the substance. Wear appropriate personal protective equipment.

-

Containment and Cleanup: For small spills, use an absorbent material like sand or vermiculite to contain the spill.[8] Carefully sweep or scoop up the material and place it into a sealed container for disposal. Avoid generating dust.

-

Environmental Precautions: Prevent the material from entering drains or waterways.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, state, and federal regulations.[10] It is considered a hazardous waste.[10] Do not dispose of it down the drain.[8] Waste should be collected in a properly labeled, sealed container and handled by a licensed waste disposal company.[9] Incineration in a permitted hazardous waste incinerator is a common disposal method for pyridine-based compounds.[10]

Experimental Protocols

While no specific experimental protocols for safety testing of this compound were found, a general synthesis protocol provides context for its handling in a laboratory setting.

Example Synthesis (for informational purposes only):

To a solution of dimethyl pyridine-2,6-dicarboxylate in methanol, sodium borohydride is added slowly at 0°C. The mixture is then stirred for a specified period. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Disclaimer: This guide is intended for informational purposes only and does not constitute a complete safety analysis. It is the responsibility of the user to conduct a thorough risk assessment before handling this chemical. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier.

References

- 1. This compound | C8H9NO3 | CID 11513809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sds.metasci.ca [sds.metasci.ca]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. hmdb.ca [hmdb.ca]

- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

An In-depth Technical Guide to Methyl 6-(hydroxymethyl)pyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-(hydroxymethyl)pyridine-2-carboxylate, a pyridine-2-carboxylate derivative, is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a methyl ester and a hydroxymethyl group on a pyridine ring, makes it a valuable building block for the synthesis of more complex molecules, including pharmacologically active agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role as a precursor in the development of telomerase inhibitors.

The IUPAC name for this compound is methyl 6-(hydroxymethyl)pyridine-2-carboxylate .[1][2][3][4]

Physicochemical Properties

Methyl 6-(hydroxymethyl)pyridine-2-carboxylate is a white to off-white solid at room temperature.[2] While specific experimental values for its melting and boiling points are not consistently reported across public literature, its physical state suggests a melting point above ambient temperature. It is generally described as being soluble in organic solvents but insoluble in water.[1]

| Property | Value | Source(s) |

| IUPAC Name | methyl 6-(hydroxymethyl)pyridine-2-carboxylate | [1][2][3][4] |

| Synonyms | Methyl 6-(hydroxymethyl)picolinate | [2] |

| CAS Number | 39977-44-1 | [2][5] |

| Molecular Formula | C₈H₉NO₃ | [2] |

| Molecular Weight | 167.16 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in organic solvents, insoluble in water | [1] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of methyl 6-(hydroxymethyl)pyridine-2-carboxylate. While full spectra are proprietary to chemical suppliers, typical spectral features can be inferred from the analysis of its constituent functional groups.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the hydroxymethyl group, the methyl protons of the ester, and the hydroxyl proton. The chemical shifts and coupling constants of the aromatic protons would be characteristic of a 2,6-disubstituted pyridine ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display unique resonances for each of the eight carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the pyridine ring, the methylene carbon of the hydroxymethyl group, and the methyl carbon of the ester.

Mass Spectrometry: The mass spectrum of methyl 6-(hydroxymethyl)pyridine-2-carboxylate would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the methoxy group from the ester, the hydroxymethyl group, or other characteristic cleavages of the pyridine ring and its substituents.

Synthesis of Methyl 6-(hydroxymethyl)pyridine-2-carboxylate

A common and efficient method for the synthesis of methyl 6-(hydroxymethyl)pyridine-2-carboxylate involves the selective reduction of one of the two ester groups of dimethyl 2,6-pyridinedicarboxylate.[5]

Experimental Protocol

Materials:

-

Dimethyl 2,6-pyridinedicarboxylate

-

Methanol

-

Dichloromethane

-

Sodium borohydride (NaBH₄)

-

Aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

A solution of dimethyl 2,6-pyridinedicarboxylate (1.00 equivalent) is prepared in a solvent mixture of methanol and dichloromethane.[5]

-

The solution is cooled to 0°C in an ice bath.[5]

-

Sodium borohydride (1.00 equivalent) is added portion-wise to the cooled solution.[5]

-

The resulting mixture is stirred overnight at room temperature.[5]

-

The reaction is quenched by the addition of an aqueous solution of ammonium chloride.[5]

-

The product is extracted with dichloromethane.[5]

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.[5]

-

The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether as the eluent to yield methyl 6-(hydroxymethyl)pyridine-2-carboxylate as a white solid.[5]

Applications in Drug Discovery and Development

Methyl 6-(hydroxymethyl)pyridine-2-carboxylate serves as a critical intermediate in the synthesis of various pharmaceutical agents.[2] Its utility stems from the presence of two distinct functional groups that can be selectively modified to build more complex molecular architectures.

Precursor to Telomerase Inhibitors

A significant application of this compound is in the development of telomerase inhibitors.[6][7][8] Telomerase is an enzyme that is overactive in the majority of cancer cells and is crucial for their immortal phenotype. By inhibiting telomerase, it is possible to induce senescence and apoptosis in cancer cells, making it an attractive target for anticancer drug development.

Derivatives of methyl 6-(hydroxymethyl)pyridine-2-carboxylate have been synthesized and evaluated for their ability to inhibit telomerase. For instance, 6-formyl-pyridine-2-carboxylate derivatives, which can be synthesized from methyl 6-(hydroxymethyl)pyridine-2-carboxylate via oxidation, have shown promising telomerase inhibitory activity.[6][7][8]

The proposed mechanism of action for many small molecule telomerase inhibitors involves the stabilization of G-quadruplex structures in the telomeric DNA. The G-rich overhang of telomeres can fold into these four-stranded DNA structures, which can block the binding of telomerase and inhibit its activity. Pyridine-containing ligands are thought to interact with and stabilize these G-quadruplexes.

Conclusion

Methyl 6-(hydroxymethyl)pyridine-2-carboxylate is a key synthetic intermediate with significant potential in drug discovery, particularly in the development of novel anticancer therapeutics targeting telomerase. Its straightforward synthesis and versatile chemical handles make it an attractive starting material for the creation of diverse molecular libraries. Further research into the biological activities of its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Methyl 6-(hydroxymethyl)pyridine-2-carboxylate, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. Methyl 6-(hydroxymethyl)pyridine-2-carboxylate, 95%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]

- 5. METHYL-6-HYDROXYMETHYL-2-CARBOXYLATE PYRIDINE | 39977-44-1 [chemicalbook.com]

- 6. Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 6-Formyl-pyridine-2-carboxylate Derivatives and their Telomerase Inhibitory Activities -대한약학회:학술대회논문집 | Korea Science [koreascience.kr]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Applications of Methyl 6-(hydroxymethyl)picolinate in Organic Synthesis: A Versatile Building Block for Novel Molecules

For Researchers, Scientists, and Drug Development Professionals

Methyl 6-(hydroxymethyl)picolinate is a bifunctional pyridine derivative that serves as a valuable building block in organic synthesis. Its structure, featuring a methyl ester, a hydroxymethyl group, and a pyridine ring, offers multiple reactive sites for the construction of complex molecular architectures. This application note provides an overview of its synthetic utility, complete with detailed experimental protocols for key transformations, and highlights its role in the development of novel compounds for medicinal chemistry and materials science.

Introduction to Synthetic Utility

The chemical reactivity of this compound is centered around its three key functional groups:

-

Hydroxymethyl Group (-CH₂OH): This primary alcohol can undergo a variety of transformations, including oxidation to an aldehyde or carboxylic acid, conversion to a leaving group (e.g., halide or tosylate) for nucleophilic substitution, or esterification/etherification to introduce diverse functionalities.

-

Methyl Ester Group (-COOCH₃): The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other carbonyl derivatives. It can also participate in transesterification reactions.

-

Pyridine Ring: The nitrogen atom in the pyridine ring can act as a nucleophile or a base, and the ring itself can undergo electrophilic or nucleophilic aromatic substitution, depending on the reaction conditions and the directing effects of the existing substituents.

This unique combination of reactive sites makes this compound a versatile precursor for the synthesis of a wide range of heterocyclic compounds.

Key Synthetic Applications and Protocols

The following sections detail specific applications of this compound and its derivatives, providing comprehensive experimental protocols for each transformation.

Oxidation of the Hydroxymethyl Group to an Aldehyde

The selective oxidation of the primary alcohol to an aldehyde is a crucial transformation, providing a key intermediate for reactions such as reductive amination, Wittig reactions, and aldol condensations. A common and mild method for this conversion is the use of manganese dioxide (MnO₂).

Experimental Protocol: Oxidation to Methyl 6-formylpicolinate

Objective: To synthesize Methyl 6-formylpicolinate from this compound.

Materials:

-

This compound

-

Activated Manganese Dioxide (MnO₂)

-

Dichloromethane (DCM), anhydrous

-

Celite®

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (optional, for prolonged reactions)

-

Buchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

To the stirred solution, add activated manganese dioxide (MnO₂, 5-10 eq) portion-wise at room temperature. The reaction is typically exothermic.

-

Stir the resulting black suspension vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

-

Upon completion, filter the reaction mixture through a pad of Celite® in a Buchner funnel to remove the manganese salts. Wash the filter cake thoroughly with several portions of DCM.

-

Combine the filtrate and washes and dry the organic solution over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Methyl 6-formylpicolinate.

-

The product can be purified further by silica gel column chromatography if necessary.

Quantitative Data Summary

| Starting Material | Product | Reagent | Solvent | Reaction Time | Yield (%) |

| This compound | Methyl 6-formylpicolinate | MnO₂ | DCM | 2-24 h | Typically >85% |

Conversion of the Hydroxymethyl Group to a Halide

Transforming the hydroxymethyl group into a chloromethyl group creates a reactive electrophilic site, enabling nucleophilic substitution reactions to introduce a wide variety of functional groups. Thionyl chloride (SOCl₂) is a common reagent for this purpose.

Experimental Protocol: Synthesis of Methyl 6-(chloromethyl)picolinate

Objective: To synthesize Methyl 6-(chloromethyl)picolinate from this compound.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Ice bath

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (SOCl₂, 1.1-1.5 eq) dropwise to the stirred solution via a dropping funnel. Gas evolution (HCl and SO₂) will be observed.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a stirred, ice-cold saturated solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter and concentrate the solution under reduced pressure to afford Methyl 6-(chloromethyl)picolinate, which can be purified by column chromatography if needed.

Quantitative Data Summary

| Starting Material | Product | Reagent | Solvent | Reaction Time | Yield (%) |

| This compound | Methyl 6-(chloromethyl)picolinate | SOCl₂ | DCM | 1-4 h | Typically >90% |

Application in Multi-step Synthesis: Preparation of a Phenylsulfonyl Derivative (Illustrative Example)

Experimental Protocol: Synthesis of Methyl 6-(hydroxymethyl)-4-(phenylsulfonyl)nicotinate from a Brominated Precursor

Objective: To demonstrate the reactivity of the hydroxymethyl-picolinate scaffold in a nucleophilic aromatic substitution reaction.

Materials:

-

Methyl 4-bromo-6-(hydroxymethyl)nicotinate (A4)

-

Sodium benzenesulfinate

-

Copper(I) iodide (CuI)

-

L-proline

-

Sodium hydroxide (NaOH)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Water

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Reaction vessel suitable for heating under an inert atmosphere

Procedure:

-

To a reaction vessel, add Methyl 4-bromo-6-(hydroxymethyl)nicotinate (A4) (1.0 eq), sodium benzenesulfinate (1.5 eq), CuI (0.2 eq), L-proline (0.4 eq), and NaOH (2.0 eq).

-

Add DMSO as the solvent and heat the mixture to 90 °C under an argon atmosphere.

-

Stir the reaction mixture at this temperature for 24 hours.

-

After cooling to room temperature, add water to the reaction mixture and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to obtain Methyl 6-(hydroxymethyl)-4-(phenylsulfonyl)nicotinate (A5).

Quantitative Data Summary (for the analogous reaction)

| Starting Material | Product | Key Reagents | Solvent | Temperature | Yield (%) |